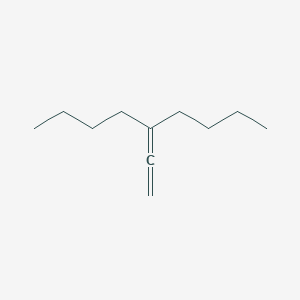

Nonane, 5-ethenylidene-

Description

The compound “Nonane, 5-ethenylidene-” (hypothetical IUPAC name) is a branched alkane derivative proposed to feature an ethenylidene group (CH₂=C=) at the 5th carbon of a nonane backbone. Ethenylidene substituents are known to influence reactivity and physical characteristics due to their unsaturated nature, which may confer distinct chemical behavior compared to fully saturated or oxygenated nonane derivatives .

Properties

CAS No. |

61147-93-1 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

InChI |

InChI=1S/C11H20/c1-4-7-9-11(6-3)10-8-5-2/h3-5,7-10H2,1-2H3 |

InChI Key |

FVMGSERLTGVZAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C=C)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonane, 5-ethenylidene- can be achieved through several methods. One common approach involves the alkylation of nonane with an appropriate ethenylidene precursor under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid , to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and may require a solvent to dissolve the reactants and control the reaction rate .

Industrial Production Methods: In an industrial setting, the production of Nonane, 5-ethenylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography , further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Nonane, 5-ethenylidene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethenylidene group, which can act as a reactive site for different reagents.

Common Reagents and Conditions:

Oxidation: Nonane, 5-ethenylidene- can be oxidized using strong oxidizing agents, such as or , under acidic or basic conditions.

Reduction: Reduction of Nonane, 5-ethenylidene- can be achieved using reducing agents like or .

Substitution: The ethenylidene group in Nonane, 5-ethenylidene- can undergo substitution reactions with various nucleophiles, such as or , under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Nonane, 5-ethenylidene- has several applications in scientific research, including:

Chemistry: It is used as a model compound to study the reactivity of ethenylidene groups and their behavior in various chemical reactions.

Medicine: The compound’s unique structural properties make it a potential candidate for drug development and medicinal chemistry.

Industry: Nonane, 5-ethenylidene- is used in the production of specialty chemicals, such as surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of Nonane, 5-ethenylidene- involves its interaction with specific molecular targets and pathways. The ethenylidene group can participate in electrophilic addition and nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular data for structurally related nonane derivatives:

Key Observations:

- Branching Effects: Ethyl and methyl substituents (e.g., 5-ethyl, 4-ethyl-5-methyl nonane) increase molecular weight and alter boiling points. For example, Kovats' retention index (RI) data for 5-ethyl nonane are documented under non-polar column conditions .

- Cyclic Derivatives: Bicyclic and tricyclic nonane derivatives, such as 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane and brasilamides, exhibit unique bioactivities. The former demonstrates antioxidant and cytotoxic properties in microbial extracts , while the latter’s oxygenated skeletons enhance structural complexity .

Bioactive Nonane Derivatives

- Brasilamides: These bergamotane sesquiterpenoids feature oxygenated tricyclic frameworks. Their hydrogenated and oxygenated derivatives (e.g., compounds 5–8) highlight the role of oxygen atoms in modulating bioactivity .

Thermodynamic and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.